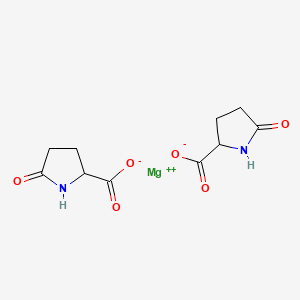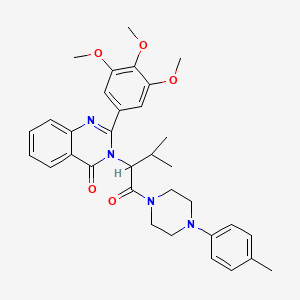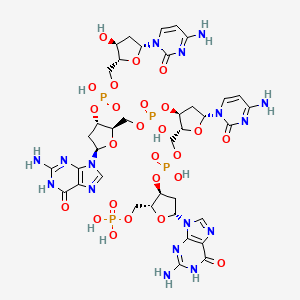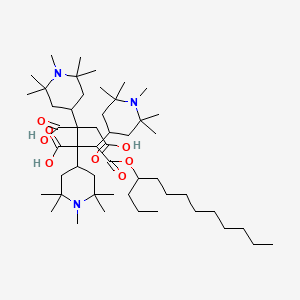
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is an organic compound with a unique structure that includes a naphthol core and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol typically involves the alkylation of 5,6,7,8-tetrahydro-2-naphthol with tert-butyl halides under basic conditions. Common reagents include tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthols.
科学的研究の応用
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
類似化合物との比較
Phenol, 2,4-bis(1,1-dimethylethyl): Known for its antioxidant properties.
tert-Butylcyclohexane: Shares the tert-butyl group but differs in the core structure.
Butylated hydroxytoluene: Another antioxidant with a similar tert-butyl group.
Uniqueness: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is unique due to its combination of a naphthol core and a tert-butyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
60834-65-3 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
1-tert-butyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h8-9,15H,4-7H2,1-3H3 |
InChIキー |
XTVWEFCNRUJNGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC2=C1CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


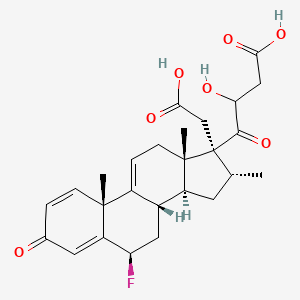
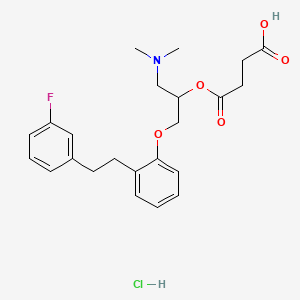

![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)


